Dialuric acid

Description

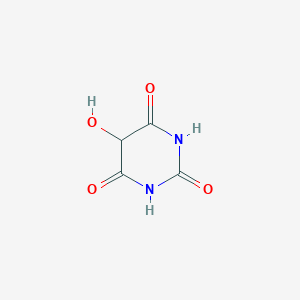

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEWMNTVZPFPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265223 | |

| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-15-5 | |

| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxybarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dialuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T856T7DXN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of Dialuric Acid

Chemical Synthesis of Dialuric Acid: Reduction of Alloxan (B1665706)

The primary and most well-established method for synthesizing this compound is through the reduction of alloxan. diva-portal.orgsaw-leipzig.de Alloxan, a notable diabetogenic agent, readily undergoes reduction to form this compound in the presence of various reducing agents. diva-portal.orgebi.ac.uk This transformation is central to the biological activity of alloxan, as the subsequent autoxidation of this compound is a key step in its mechanism of action. saw-leipzig.deebi.ac.uk

Commonly employed reducing agents for this conversion include thiols such as glutathione (B108866) (GSH), cysteine, and dithiothreitol. saw-leipzig.de The reaction involves the reduction of the highly reactive 5-carbonyl group of the alloxan molecule to a hydroxyl group, yielding this compound. saw-leipzig.de Another effective reducing agent is hydrogen sulfide, which, when reacted with an aqueous solution of alloxan, can produce this compound monohydrate, particularly when atmospheric oxygen is excluded during the process. acs.org

The thioredoxin system, a ubiquitous cellular disulfide reductase system, has also been shown to efficiently reduce alloxan to this compound. nih.gov Specifically, both calf thymus and E. coli thioredoxin-(SH)2 can catalyze this reduction. nih.gov

Formation Pathways from Pyrimidine (B1678525) Derivatives

This compound can also be formed through the decomposition of other pyrimidine derivatives. One significant pathway involves the one-electron oxidation of 5-hydroxypyrimidines, which are themselves products of the oxidation of cytosine and uracil (B121893) glycols. nih.gov This oxidation cascade leads to the formation of isothis compound, which can then isomerize to the more stable this compound. nih.govpnas.org

Furthermore, studies on the oxidation of 5-hydroxy-2'-deoxycytidine (B120496) (5-oh-dCyd) and 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dUrd) have shown that their oxidation leads to this compound derivatives. nih.gov The this compound derivatives of dCyd largely undergo deamination before further transformation. nih.gov Similarly, the degradation of isothis compound (dIdial) within DNA oligomers has been observed to yield this compound diastereomers. oup.com The ozonation of nitrogenous heterocyclic compounds like uracil and barbituric acid can also lead to the formation of this compound, among other products. researchgate.net

Characterization of the Alloxan-Dialuric Acid Equilibrium

The relationship between alloxan and this compound is characterized by a reversible redox equilibrium. ebi.ac.uknih.gov In this dynamic process, alloxan is reduced to this compound, which can then be reoxidized back to alloxan. diva-portal.orgresearchgate.net This redox cycling is a crucial aspect of their chemical behavior and biological effects. ebi.ac.uk

Time-resolved kinetic studies have demonstrated that the same radical intermediate (AH•) is formed through both the one-electron reduction of alloxan and the one-electron oxidation of this compound, confirming the interconnectedness of the two species. ebi.ac.ukresearchgate.net The equilibrium is influenced by the presence of reducing agents and oxygen. In the presence of intracellular thiols like glutathione, alloxan is readily reduced to this compound. ebi.ac.uk Conversely, under aerobic conditions, this compound autoxidizes back to alloxan. diva-portal.org This cycling can be a continuous source of reactive oxygen species. saw-leipzig.de

The redox potentials for the couple have been determined, providing a quantitative measure of the equilibrium. The standard redox potentials are E°(A.H₂O,H⁺/AH•) = (-290+/-20) mV, E°(AH•/HA⁻) = (277+/-20) mV, and E°(A.H₂O,H⁺/HA⁻) = (-15+/-20) mV. researchgate.net The existence of this equilibrium can complicate the direct measurement of alloxan concentration, as it is in a constant state of flux with this compound. nih.govacs.org

Comprehensive Analysis of this compound Autoxidation Mechanisms

The autoxidation of this compound is a complex process involving multiple steps and intermediates, significantly influenced by various factors. This process is of particular interest as it is believed to be central to the diabetogenic action of alloxan. nih.gov

Kinetic Studies of Oxygen-Dependent Autoxidation

The autoxidation of this compound is an oxygen-dependent process that proceeds rapidly at neutral pH. nih.gov Kinetic studies have revealed a chain mechanism for this reaction, generating hydrogen peroxide. nih.gov The rate of autoxidation is influenced by pH, temperature, and the concentration of the pyrimidine. nih.gov

Pulse radiolysis studies have been instrumental in elucidating the kinetics of this process. The rate constant for the decay of this compound in the presence of oxygen has been measured, and the reactions of the semiquinone radical (AH•) with oxygen (O₂) and superoxide (B77818) (O₂⁻) have been characterized. allenpress.com The proposed kinetic scheme involves the oxidation of this compound (AH₂) by O₂ to form the radical AH•. allenpress.com This is followed by the oxidation of AH• by both O₂ and O₂⁻ to produce alloxan. allenpress.com

The initial rate of this compound oxidation is notably faster compared to other similar pyrimidines like divicine and isouramil. nih.gov

Role of Pyrimidine Radical Intermediates in Autocatalysis

The autoxidation of this compound exhibits autocatalytic behavior. nih.gov This autocatalysis is attributed to the involvement of pyrimidine radical intermediates. nih.gov A key step in this process is the reaction between the reduced pyrimidine (this compound) and the oxidized pyrimidine (alloxan) to form two pyrimidine radicals in equilibrium. nih.gov

Influence of Transition Metal Ions on Oxidation Kinetics and Reactive Oxygen Species Generation

Transition metal ions have a profound impact on the autoxidation of this compound, significantly accelerating the reaction rate and influencing the generation of reactive oxygen species (ROS). nih.gov

Catalytic Effects of Metal Ions:

Copper (Cu²⁺), Iron (Fe³⁺), and Manganese (Mn²⁺) have been shown to strongly catalyze the autoxidation of this compound. nih.gov

In the presence of Cu²⁺, the oxidation of this compound is significantly enhanced, leading to increased protein oxidation but inhibited lipid peroxidation. d-nb.info

Iron salts are particularly noteworthy as their presence leads to the formation of hydroxyl radicals (•OH) during this compound autoxidation, a highly reactive and damaging species. ebi.ac.uknih.gov

Generation of Reactive Oxygen Species (ROS):

Both the uncatalyzed and metal-catalyzed autoxidation of this compound generate superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov

The generation of hydroxyl radicals, however, appears to be specifically dependent on the presence of iron ions. nih.gov The production of these hydroxyl radicals is strongly inhibited by catalase, suggesting a dependency on hydrogen peroxide. nih.gov

The ability of transition metals to participate in redox cycling contributes to the generation of ROS. mdpi.commdpi.com For instance, ascorbic acid in the presence of iron and copper can undergo redox cycling and lead to ROS generation. mdpi.com

Reactivity with Biological Reducing Agents: Thiol Interactions

This compound's reactivity with biological reducing agents is fundamentally linked to its role in a redox cycle with alloxan, a process significantly mediated by thiol-containing compounds. This interaction is of considerable interest in biochemical and toxicological studies, particularly concerning the generation of reactive oxygen species (ROS).

The primary mechanism involves the reduction of alloxan by intracellular thiols, most notably glutathione (GSH), to its reduced form, this compound. ebi.ac.ukthieme-connect.com This reaction initiates a cyclic process where this compound subsequently undergoes autoxidation, regenerating alloxan and producing ROS. ebi.ac.uknih.gov This redox cycling is a key factor in the cytotoxic effects attributed to alloxan, as it leads to oxidative stress. ebi.ac.uknih.gov

The interaction with glutathione is a well-documented example. Excess glutathione effectively reduces alloxan to this compound. nih.gov This process consumes both oxygen and glutathione, leading to the formation of oxidized glutathione (GSSG) and hydrogen peroxide (H₂O₂) as major products. nih.gov The continuous cycling between alloxan and this compound, fueled by thiols, can generate a significant amount of ROS, estimated to be around 33 redox cycles per hour, which is sufficient to cause damage to cells. thieme-connect.com

The concentration of oxygen plays a critical role in this redox cycle. thieme-connect.com In environments with low oxygen levels, more this compound can be detected, as its autoxidation back to alloxan is less favored. thieme-connect.com Conversely, higher oxygen concentrations accelerate the redox cycling, leading to increased consumption of glutathione and the decomposition of alloxan. thieme-connect.com

The autoxidation of this compound is the step responsible for the production of various reactive oxygen species. This process generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). ebi.ac.ukebi.ac.uk In the presence of transition metals like iron, the reaction can proceed further to produce highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction. ebi.ac.uknih.govnih.gov It is the generation of these hydroxyl radicals that is considered a primary cause of cellular damage. nih.gov While superoxide dismutase (SOD) can offer some reduction in toxicity, catalase provides more complete protection by breaking down hydrogen peroxide and preventing the formation of hydroxyl radicals. nih.gov

Research Findings on this compound and Thiol Interactions

| Reactant | Biological Reducing Agent (Thiol) | Key Products | Research Focus | Citation |

| Alloxan | Glutathione (GSH) | This compound, Oxidized Glutathione (GSSG), Hydrogen Peroxide (H₂O₂) | Redox cycling, ROS generation, cytotoxicity | ebi.ac.ukthieme-connect.comnih.gov |

| This compound | Oxygen (autoxidation) | Alloxan, Superoxide radical (O₂⁻), Hydrogen Peroxide (H₂O₂) | Mechanism of ROS formation | ebi.ac.uknih.gov |

| This compound + H₂O₂ | Iron (Fe³⁺) catalyst | Hydroxyl radical (•OH) | Metal-catalyzed generation of highly reactive ROS | ebi.ac.uknih.govnih.gov |

| Alloxan | Cysteine | This compound | Protective effect of thiols against alloxan toxicity | oup.com |

Influence of Oxygen on the Alloxan-Dialuric Acid Redox Cycle

| Oxygen Concentration | Effect on this compound | Effect on Glutathione (GSH) | Overall Impact on Redox Cycle | Citation |

| Low (e.g., Argon atmosphere) | Increased detection of this compound | Decomposition retarded | Redox cycling is minimal or absent | thieme-connect.com |

| High (e.g., 250 µmol/l) | Rapidly autoxidizes back to alloxan | Highest rate of consumption | Ongoing and accelerated redox cycling, leading to significant ROS production | thieme-connect.com |

Elucidation of Reactive Oxygen Species Ros Generation by Dialuric Acid

Mechanisms of Superoxide (B77818) Radical Anion Production

The generation of superoxide radicals (O₂•⁻) is a critical initial step in the cascade of ROS production mediated by dialuric acid. ebi.ac.uknih.gov The primary mechanism is the autoxidation of this compound. medwinpublishers.comnih.gov In this process, this compound undergoes a one-electron oxidation, transferring an electron to molecular oxygen (O₂) to form the superoxide radical anion. ebi.ac.uk

This reaction can proceed both uncatalyzed and catalyzed by transition metals. ebi.ac.uknih.gov The presence of intracellular thiols, particularly glutathione (B108866) (GSH), can facilitate the reduction of alloxan (B1665706) to this compound, which then autoxidizes to produce superoxide radicals. ebi.ac.uknih.gov Time-resolved kinetic studies have shown that the one-electron oxidation of this compound leads to the formation of a radical intermediate, which then reacts with oxygen to yield alloxan and a superoxide radical. researchgate.netnih.gov

The enol form of this compound may play a significant role in this process. ebi.ac.uk The facilitation of one-electron oxidation upon its enolization can lead to a more effective formation of the superoxide radical anion during its autoxidation. ebi.ac.uk

The production of superoxide radicals has been demonstrated through various experimental methods, including the use of lucigenin (B191737) chemiluminescence and the reduction of nitroblue tetrazolium (NBT) to formazan, both of which are inhibited by the enzyme superoxide dismutase (SOD). nih.gov

Generation Pathways for Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is another key ROS generated as a consequence of this compound's reactivity. The primary pathway for H₂O₂ formation is through the dismutation of superoxide radicals produced during the autoxidation of this compound. ebi.ac.ukmedwinpublishers.comresearchgate.net This dismutation can occur spontaneously or be catalyzed by the enzyme superoxide dismutase (SOD). diva-portal.org

Reaction: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂

Both uncatalyzed and metal-catalyzed autoxidation of this compound result in the generation of hydrogen peroxide. ebi.ac.uknih.gov The accumulation of H₂O₂ has been confirmed by experiments where the addition of catalase, an enzyme that decomposes H₂O₂, leads to a significant release of oxygen from a solution containing this compound. ebi.ac.uknih.gov

The redox cycling between alloxan and this compound, driven by reducing agents like glutathione, continuously produces superoxide radicals, which in turn are converted to hydrogen peroxide, leading to a sustained production of this ROS. nih.govnih.gov

Hydroxyl Radical Formation through Metal-Catalyzed Fenton Reactions

The most reactive and damaging of the ROS generated from this compound is the hydroxyl radical (•OH). ebi.ac.uknih.gov Its formation is primarily attributed to the metal-catalyzed Fenton reaction, which involves the reaction of hydrogen peroxide (generated as described above) with transition metal ions, particularly iron (Fe²⁺). ebi.ac.ukdiva-portal.orgmdpi.com

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The autoxidation of this compound itself does not directly produce hydroxyl radicals. ebi.ac.uknih.gov The presence of iron salts is a crucial requirement for •OH generation in this system. ebi.ac.uknih.govebi.ac.uk The role of the Fenton reaction is supported by the observation that the production of hydroxyl radicals is strongly inhibited by catalase (which removes the H₂O₂ substrate) and by iron chelators like desferrioxamine, which binds iron and prevents it from participating in the reaction. nih.govnih.govportlandpress.com Interestingly, superoxide dismutase has only a weak inhibitory effect on hydroxyl radical formation, suggesting that the metal-catalyzed Haber-Weiss reaction is of lesser importance in this specific context. ebi.ac.uknih.gov

The this compound itself can facilitate the Fenton reaction by reducing the ferric iron (Fe³⁺) catalyst back to its ferrous state (Fe²⁺), allowing for a continuous cycle of hydroxyl radical production. nih.gov

Dynamics of Redox Cycling and Sustained ROS Production in Cellular Environments

The continuous and sustained production of ROS in cellular environments is a hallmark of the alloxan-dialuric acid redox couple. ebi.ac.uknih.govthieme-connect.com This process begins with the intracellular reduction of alloxan to this compound, a reaction often facilitated by thiols such as glutathione (GSH). ebi.ac.uknih.govsaw-leipzig.de

Once formed, this compound autoxidizes in the presence of oxygen, generating a superoxide radical and converting back to alloxan. researchgate.netsaw-leipzig.de This regenerated alloxan can then be reduced again, initiating another cycle. thieme-connect.com This redox cycling effectively creates a catalytic system for the continuous generation of superoxide radicals and, subsequently, hydrogen peroxide. ebi.ac.uknih.gov

The rate of this redox cycling and the resulting ROS production are influenced by the concentration of oxygen and reducing agents like GSH. thieme-connect.comtandfonline.com Higher oxygen concentrations lead to a more rapid decay of alloxan and higher consumption of glutathione, indicating more robust redox cycling. thieme-connect.com It has been calculated that approximately 33 redox cycles per hour can generate a sufficient amount of ROS to cause damage to pancreatic beta cells. thieme-connect.com

The presence of superoxide dismutase (SOD) can initially inhibit this process by removing superoxide radicals. nih.gov However, this protection is often transitory, as the accumulation of the oxidized pyrimidine (B1678525) (alloxan) can lead to a subsequent rapid phase of oxidation. nih.gov The concerted action of GSH and SOD can be more effective in suppressing this redox cycling. tandfonline.com

Impact on Cellular Redox Homeostasis

The sustained generation of ROS by the this compound-alloxan redox cycle significantly perturbs cellular redox homeostasis. um.edu.mt The process consumes cellular antioxidants, most notably glutathione (GSH), which is used to reduce alloxan to this compound. thieme-connect.comnih.gov This can lead to the depletion of the cellular GSH pool, compromising the cell's primary defense against oxidative stress. researchgate.net

The resulting increase in ROS levels, including superoxide, hydrogen peroxide, and hydroxyl radicals, overwhelms the cell's antioxidant enzyme systems, such as catalase and superoxide dismutase. nih.govum.edu.mt This imbalance leads to oxidative stress, a condition characterized by an excess of pro-oxidants. frontiersin.org

This oxidative stress can have severe consequences, including lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage, ultimately leading to cell death. nih.govresearchgate.netresearchgate.net In specific cells like pancreatic beta cells, which have a particularly low antioxidative defense capacity, this disruption of redox homeostasis is the primary mechanism of this compound's cytotoxic action. ebi.ac.ukmedwinpublishers.com

Biochemical and Cellular Pathophysiology Mediated by Dialuric Acid

Mechanisms of Pancreatic Beta-Cell Cytotoxicity and Diabetogenic Action

The diabetogenic action of dialuric acid is a multi-faceted process involving its selective uptake into beta-cells, generation of damaging reactive oxygen species, disruption of essential cellular processes, and ultimately, cell death.

Oxidative Damage and Cell Death Induction by this compound-Derived ROS

Once inside the beta-cell, alloxan (B1665706) is reduced to this compound, initiating a redox cycle that is central to its toxicity. saw-leipzig.denih.govnih.govresearchgate.netscispace.commedwinpublishers.comresearchgate.net this compound readily auto-oxidizes, particularly in the presence of thiols like glutathione (B108866), to regenerate alloxan. saw-leipzig.denih.govresearchgate.net This cyclic reaction consumes molecular oxygen and generates a cascade of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.govnih.govscispace.commedwinpublishers.comnih.gov

The generation of these ROS overwhelms the beta-cell's naturally low antioxidant defense mechanisms, leading to significant oxidative stress. nih.govmedwinpublishers.com The hydroxyl radical, in particular, is considered the ultimate mediator of cell death, causing widespread damage to cellular components. nih.govnih.gov This oxidative damage targets crucial biomolecules, including lipids, proteins, and nucleic acids, culminating in necrotic cell death of the pancreatic beta-cells. saw-leipzig.deresearchgate.netjddtonline.info The process is a continuous cycle, as the re-formed alloxan can be reduced again to this compound, perpetuating the production of ROS over a prolonged period. saw-leipzig.de

Perturbation of Cytosolic Calcium Dynamics

This compound-induced oxidative stress is also linked to a significant disruption of intracellular calcium (Ca²⁺) homeostasis. The generation of ROS can damage cellular membranes, including the plasma membrane and the membranes of intracellular organelles that regulate Ca²⁺ storage, such as the endoplasmic reticulum. nih.govscispace.comjddtonline.info This damage leads to a massive and uncontrolled increase in the concentration of cytosolic free calcium ions. nih.govscispace.comjddtonline.info

This surge in intracellular Ca²⁺ has several detrimental effects. It can lead to the supraphysiological release of insulin (B600854), followed by a complete shutdown of insulin secretion as the cell becomes progressively damaged. scispace.com Furthermore, the elevated Ca²⁺ levels, in conjunction with the presence of ROS, contribute directly to the rapid destruction and necrosis of the pancreatic beta-cells. nih.govscispace.comjddtonline.info

DNA Fragmentation and Genetic Damage

The reactive oxygen species generated during the redox cycling of alloxan and this compound are potent inducers of DNA damage. jddtonline.inforesearchgate.net The highly reactive hydroxyl radicals can cause breaks in DNA strands and lead to the formation of oxidized DNA bases, such as 8-oxodG. nih.gov This DNA fragmentation is a key event in the cytotoxic process. researchgate.net The damage to the DNA of the pancreatic islet cells is a direct consequence of the oxidative assault initiated by this compound. jddtonline.info This genetic damage contributes significantly to the ultimate demise of the beta-cell.

Modulation of Enzyme Activity: Focus on Glucokinase Inhibition via Redox Cycling

A specific and critical molecular target of the alloxan-dialuric acid redox cycle is the enzyme glucokinase. saw-leipzig.deresearchgate.netfarmaciajournal.com Glucokinase acts as the glucose sensor in pancreatic beta-cells, playing a crucial role in glucose-stimulated insulin secretion. This enzyme contains essential thiol (-SH) groups in its active site. saw-leipzig.descispace.com Alloxan, being a thiol-reactive agent, can directly oxidize these groups, leading to the inactivation of the enzyme. saw-leipzig.descispace.com

The redox cycling between alloxan and this compound perpetuates this inhibition. While this compound itself is not thiol-reactive, its re-oxidation to alloxan ensures a continuous supply of the inhibitory molecule. saw-leipzig.de The inhibition of glucokinase impairs the beta-cell's ability to metabolize glucose and generate ATP, which is the necessary signal for insulin release. saw-leipzig.defarmaciajournal.com This disruption of the primary glucose-sensing mechanism is a key factor in the diabetogenic action of these compounds.

Comparative Diabetogenic Mechanisms with Other Chemical Agents

The mechanism of beta-cell toxicity induced by this compound (via alloxan) can be contrasted with other diabetogenic agents, most notably streptozotocin (B1681764) (STZ). While both alloxan and STZ are toxic glucose analogues that are selectively taken up by pancreatic beta-cells via the GLUT2 transporter, their intracellular mechanisms of action differ significantly. saw-leipzig.denih.govnih.govresearchgate.net

The primary mechanism of alloxan/dialuric acid is the generation of reactive oxygen species through redox cycling, leading to oxidative damage. saw-leipzig.denih.govscispace.com In contrast, streptozotocin's toxicity is primarily due to its nature as an alkylating agent. nih.govresearchgate.net After entering the beta-cell, STZ releases a methylnitrosourea moiety which alkylates DNA and other macromolecules. nih.govresearchgate.net This extensive DNA damage activates DNA repair enzymes like poly (ADP-ribose) polymerase (PARP), leading to a depletion of cellular NAD⁺ and ATP, ultimately causing cell death by necrosis. nih.govresearchgate.netscispace.com While STZ also generates some ROS, its principal diabetogenic action is through DNA alkylation, a distinct mechanism from the oxidative stress-driven pathway of this compound. nih.govscispace.comresearchgate.net

| Feature | This compound (via Alloxan) | Streptozotocin (STZ) |

| Primary Uptake Mechanism | GLUT2 Glucose Transporter saw-leipzig.deresearchgate.netaskjpc.org | GLUT2 Glucose Transporter nih.govnih.govresearchgate.net |

| Primary Mechanism of Toxicity | Generation of Reactive Oxygen Species (ROS) via redox cycling saw-leipzig.denih.govscispace.com | DNA alkylation by its methylnitrosourea moiety nih.govresearchgate.net |

| Key Molecular Event | Oxidative damage to lipids, proteins, and DNA saw-leipzig.dejddtonline.info | DNA fragmentation and PARP activation leading to NAD⁺ and ATP depletion nih.govresearchgate.netscispace.com |

| Role of Redox Cycling | Central to toxicity saw-leipzig.descispace.com | Minor role, toxicity is primarily through alkylation scispace.comresearchgate.net |

| Effect on Glucokinase | Direct inhibition via oxidation of thiol groups saw-leipzig.descispace.com | Not a primary target |

Molecular Interactions with Biological Macromolecules

This compound's interaction with key biological macromolecules, including proteins and lipids, underlies its cellular toxicity. These interactions trigger a cascade of events, including protein modification, lipid damage, and disruption of antioxidant defense systems.

Hyperphosphorylation of Microtubule-Associated Protein Tau (MAPT)

Recent in silico studies have shed light on the potential interaction between this compound and the microtubule-associated protein tau (MAPT). nih.govsci-hub.se MAPT is crucial for microtubule stability and neuronal outgrowth, and its abnormal hyperphosphorylation is a hallmark of several neurodegenerative diseases, known as tauopathies. nih.govsci-hub.sewikipedia.org

Computational molecular docking simulations have predicted a strong binding affinity between this compound and MAPT, with a binding free energy of -3.72 kcal/mol. nih.govsci-hub.se The proposed interaction involves the binding of this compound to the active region of MAPT at the amino acid residue SER 232. nih.govsci-hub.se This binding is hypothesized to induce hyperphosphorylation of the tau protein, leading to its aggregation into paired helical filaments and neurofibrillary tangles. sci-hub.seresearchgate.net This process can disrupt microtubule dynamics, impair axonal transport, and ultimately contribute to neuronal cell death. sci-hub.sewikipedia.org Although primarily associated with neurodegeneration, emerging evidence suggests a role for tau in regulating insulin signaling, and its hyperphosphorylation by agents like this compound could contribute to the destruction of pancreatic beta cells. nih.govsci-hub.seresearchgate.net

Induction of Lipid Peroxidation in Organ Tissues

This compound is a potent inducer of lipid peroxidation, the oxidative degradation of lipids. researchgate.netd-nb.infonih.govcapes.gov.br This process primarily affects polyunsaturated fatty acids within cell membranes, leading to membrane damage, loss of fluidity, and impaired function of membrane-bound proteins. capes.gov.brnih.gov

The mechanism of this compound-induced lipid peroxidation is intrinsically linked to its auto-oxidation, which generates superoxide radicals and hydrogen peroxide. annualreviews.orgnih.govnih.gov In the presence of transition metals like iron, these species can participate in the Fenton reaction to produce highly reactive hydroxyl radicals, which are potent initiators of lipid peroxidation. d-nb.infonih.govnih.gov

In vitro studies using rat liver and kidney homogenates have demonstrated that this compound significantly increases the formation of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation. d-nb.inforesearchgate.net This effect is observed in both liver and kidney tissues. researchgate.netd-nb.info Interestingly, the presence of iron (Fe3+) further enhances this compound-induced lipid peroxidation. researchgate.netd-nb.info Conversely, the presence of copper (Cu2+) has been shown to strongly inhibit lipid peroxidation initiated by this compound. researchgate.netd-nb.info The susceptibility of different fatty acids to peroxidation varies, with arachidonic acid being particularly vulnerable. capes.gov.br

Table 1: Effect of this compound on Lipid Peroxidation in Rat Tissues (in vitro)

| Tissue | Treatment | Observation |

| Liver | This compound | Increased lipid peroxidation researchgate.netd-nb.info |

| Kidney | This compound | Increased lipid peroxidation researchgate.netd-nb.info |

| Liver | This compound + Fe³⁺ | Enhanced lipid peroxidation researchgate.netd-nb.info |

| Kidney | This compound + Fe³⁺ | Enhanced lipid peroxidation researchgate.netd-nb.info |

| Liver | This compound + Cu²⁺ | Strongly inhibited lipid peroxidation researchgate.netd-nb.info |

| Kidney | This compound + Cu²⁺ | Strongly inhibited lipid peroxidation researchgate.netd-nb.info |

| Erythrocytes (Vitamin E-deficient) | This compound | Induced peroxidation capes.gov.br |

Contribution to Protein Oxidation and Carbonyl Content

In addition to lipids, proteins are also major targets of the oxidative stress induced by this compound. This leads to protein oxidation, characterized by the formation of carbonyl groups on amino acid side chains. d-nb.infonih.gov Increased protein carbonyl content is a widely used biomarker of oxidative protein damage. researchgate.net

The generation of reactive oxygen species during the redox cycling of this compound is the primary driver of protein oxidation. d-nb.inforesearchgate.net Hydroxyl radicals, in particular, can attack amino acid residues, leading to their modification and the introduction of carbonyl groups. researchgate.net

In vitro experiments have shown that this compound increases the carbonyl content in rat liver homogenates. d-nb.inforesearchgate.net Notably, the combination of this compound and copper (Cu2+) results in a more pronounced increase in protein oxidation, an effect that is inverse to their combined effect on lipid peroxidation. researchgate.netd-nb.infonih.gov This suggests that in the presence of copper, the oxidative damage shifts from lipids to proteins. researchgate.netd-nb.info

Table 2: Effect of this compound on Protein Carbonyl Content in Rat Liver (in vitro)

| Treatment | Observation |

| This compound | Increased carbonyl content d-nb.inforesearchgate.net |

| This compound + Cu²⁺ | Strongly increased carbonyl content researchgate.netd-nb.info |

Influence on Endogenous Antioxidant Enzyme Systems

Cells possess a sophisticated network of antioxidant enzymes to counteract oxidative stress. This compound can significantly modulate the activity of these crucial defense systems. The primary enzymes involved are superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.gov

The interaction is complex and can be metal-dependent. For instance, in vitro studies have shown that this compound can lead to a decrease in the activity of catalase and glutathione peroxidase. nih.gov This inhibition of key antioxidant enzymes can exacerbate the oxidative damage caused by the ROS generated during this compound's auto-oxidation. Conversely, some studies have reported a putative increase in SOD activity in the presence of this compound. researchgate.net However, the presence of copper ions (Cu2+) does not appear to affect the changes in glutathione peroxidase and superoxide dismutase activities induced by this compound. researchgate.netd-nb.infonih.gov Vanadium ions have been shown to decrease the this compound-induced inhibition of catalase activity. nih.gov

Table 3: Influence of this compound on Antioxidant Enzyme Activity (in vitro)

| Enzyme | Treatment | Observation |

| Catalase (CAT) | This compound | Decreased activity nih.gov |

| Glutathione Peroxidase (GPx) | This compound | Decreased activity nih.gov |

| Superoxide Dismutase (SOD) | This compound | Putative increase in activity researchgate.net |

| Catalase (CAT) | This compound + Vanadium | Decreased inhibition of activity nih.gov |

| Glutathione Peroxidase (GPx) | This compound + Cu²⁺ | No effect on this compound-induced changes researchgate.netd-nb.infonih.gov |

| Superoxide Dismutase (SOD) | This compound + Cu²⁺ | No effect on this compound-induced changes researchgate.netd-nb.infonih.gov |

Effects on Cellular Glutathione Levels and Redox State

Glutathione (GSH), a tripeptide, is the most abundant non-enzymatic antioxidant in the cell and plays a critical role in maintaining the cellular redox state. nih.govscispace.com It acts as a direct scavenger of reactive oxygen species and is a cofactor for several antioxidant enzymes.

This compound is formed from the reduction of alloxan, a process that consumes intracellular thiols, particularly glutathione. nih.govnih.govsaw-leipzig.de This consumption of GSH can potentially alter the cellular redox balance. However, in vitro studies on rat liver and kidney homogenates have shown that this compound, either alone or in combination with iron (Fe3+), does not have a significant effect on the total GSH level. researchgate.netd-nb.infonih.gov Similarly, this compound did not affect the copper-induced changes in GSH levels. researchgate.netd-nb.info

Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

This compound, as a barbiturate (B1230296) derivative, is classified as a modulator of Gamma-Aminobutyric Acid (GABA) receptors. ebi.ac.ukebi.ac.ukebi.ac.uk GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor, are crucial for regulating neuronal excitability. wikipedia.org

Barbiturates act as positive allosteric modulators of GABA-A receptors. ebi.ac.ukwikipedia.orgnih.gov They bind to a distinct allosteric site on the receptor complex, different from the GABA binding site itself. ebi.ac.ukwikipedia.org This binding potentiates the effect of GABA by prolonging the duration of the opening of the chloride ion channel when GABA binds to the receptor. ebi.ac.ukebi.ac.uk The increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission. wikipedia.org While the general mechanism of barbiturates on GABA receptors is well-established, specific studies detailing the precise modulatory effects of this compound on different GABA-A receptor subtypes are less common. nih.gov

Utility in Purine (B94841) and Pyrimidine (B1678525) Metabolism Research

This compound, a derivative of barbituric acid, serves as a significant tool in the study of purine and pyrimidine metabolism. smolecule.com Purines and pyrimidines are fundamental nitrogen-containing compounds essential for the structure of nucleic acids (DNA and RNA) and for cellular energy transfer (e.g., ATP, GTP). scispace.comutah.edu The pathways governing their synthesis, degradation, and reuse are critical for cellular function, and dysregulation can lead to various diseases. nih.govnih.gov Due to its structural characteristics and chemical reactivity, this compound provides researchers with a means to investigate these complex metabolic networks. smolecule.com Its utility stems primarily from its application as a tracer to follow metabolic pathways and as a precursor in the chemical synthesis of modified nucleic acid components for research purposes. smolecule.comnih.gov

Application as a Metabolic Tracer

This compound functions as a valuable metabolic tracer for investigating purine metabolism. smolecule.com A metabolic tracer is a substance, often labeled with isotopes, that can be introduced into a biological system to follow its path through a metabolic pathway. nih.gov The structural similarity of this compound to uric acid, a primary end-product of purine breakdown in many species, allows it to be recognized and incorporated into purine metabolic pathways. smolecule.comscispace.com By tracking the transformation and fate of exogenously introduced this compound, researchers can elucidate several aspects of purine metabolism. smolecule.com

This approach allows for the investigation of key metabolic parameters without relying solely on more complex isotopic labeling techniques. The insights gained from using this compound as a metabolic tracer are crucial for understanding the fundamental regulation of purine synthesis and degradation under diverse physiological and pathological conditions. smolecule.com

Table 1: Research Applications of this compound as a Metabolic Tracer in Purine Metabolism

| Research Question | Insight Gained via this compound Tracing | Reference |

| What is the rate of purine turnover? | Helps determine the speed of purine synthesis and degradation by observing its rate of processing. | smolecule.com |

| Which enzymes are active in the pathway? | Aids in the identification of specific enzymes that act upon purine-like structures. | smolecule.com |

| How is purine metabolism regulated? | Allows for the study of metabolic regulation in response to different physiological or disease states. | smolecule.com |

| What are the end-products of purine breakdown? | Confirms the pathway leading to uric acid and other potential metabolites by tracking the tracer's fate. | smolecule.com |

Role in Synthesis of Modified Nucleosides and Oligonucleotides for Nucleic Acid Studies

Beyond its use as a tracer, this compound and its isomers serve as building blocks in the chemical synthesis of modified nucleosides and oligonucleotides. smolecule.comnih.gov Modified nucleosides, which are unnatural variants of the standard components of DNA and RNA, are indispensable tools in molecular biology and therapeutic research. beilstein-journals.orgmdpi.com These synthetic analogs can be incorporated into short nucleic acid chains called oligonucleotides to study DNA damage and repair, probe nucleic acid structure and function, and develop novel therapeutic agents. nih.govwikipedia.orgoligofastx.com

Research has shown that oxidatively generated DNA damage can lead to the formation of various lesions, including derivatives of pyrimidines. nih.gov For instance, the one-electron oxidation of 5-hydroxyuracil, a known product of oxidative damage in DNA, leads to the formation of an isothis compound lesion within DNA oligonucleotides. nih.gov To study the biological consequences of this type of damage, researchers have developed methods to chemically synthesize oligonucleotides containing isothis compound at specific sites. nih.gov This involves creating a modified phosphoramidite (B1245037) monomer containing the protected this compound derivative, which can then be used in automated solid-phase oligonucleotide synthesis. nih.govwikipedia.orgbeilstein-journals.org

Once synthesized, these modified oligonucleotides are used as substrates to study the activity of DNA repair enzymes, such as those involved in the base excision repair (BER) pathway. nih.gov By observing whether and how efficiently enzymes can remove the isothis compound lesion, scientists can understand the cellular mechanisms for dealing with this specific form of oxidative DNA damage. nih.gov These studies provide critical insights into the stability of such lesions within the DNA duplex and their potential to cause mutations or cellular toxicity if not repaired. nih.gov

Table 2: Examples of Modified Nucleic Acid Components Synthesized Using this compound Derivatives

| Modified Component | Synthetic Precursor/Intermediate | Research Application | Reference |

| Isothis compound (dIdial) in an oligonucleotide | 5-hydroxy-2'-deoxyuridine (B1206715) (5-ohdUrd) | Studying the formation of oxidative DNA damage and its recognition by base excision repair (BER) enzymes. | nih.gov |

| Site-specifically modified DNA fragments | Isothis compound phosphoramidite | Investigating the stability and enzymatic repair of specific pyrimidine lesions within the DNA double helix. | nih.gov |

| This compound-containing oligonucleotides | This compound derivatives | To study altered properties such as stability, binding affinity, or enzymatic activity compared to natural DNA/RNA. | smolecule.com |

Investigative Toxicology and Pharmacological Properties in Research

In Silico Predictions of Toxicity and Carcinogenicity (e.g., Ames Test)

Computational or in silico toxicology models are utilized for the early assessment of a chemical's safety profile. mdc-berlin.de For dialuric acid, these predictive models have been employed to evaluate its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. sci-hub.se

One study utilized Pre-ADMET and Lazar toxicity prediction tools to analyze this compound. sci-hub.se The results from these in silico ADMET predictions suggested that the compound possesses toxic properties. sci-hub.senih.gov Furthermore, Lazar toxicity prediction analysis indicated that this compound was potentially carcinogenic. sci-hub.se

A key component of mutagenicity screening is the Ames test, a bacterial reverse mutation assay that assesses a chemical's ability to induce genetic mutations. acmeresearchlabs.ingentronix.co.uk In silico analysis of this compound confirmed a positive result for the Ames test, indicating that the molecule exhibits mutagenic properties under these predictive models. sci-hub.senih.govresearchgate.net These computational findings collectively suggest a potential for toxicity and carcinogenicity, warranting further investigation through laboratory-based assays. sci-hub.senih.gov

Table 1: Summary of In Silico ADMET Predictions for this compound

| Parameter | Predicted Property/Activity | Reference |

|---|---|---|

| Toxicity | Possesses toxic properties. | sci-hub.senih.gov |

| Mutagenicity | Predicted to be mutagenic (Ames test positive). | sci-hub.senih.gov |

| Carcinogenicity | Predicted to be carcinogenic. | sci-hub.se |

| Blood-Brain Barrier | Predicted to be able to enter the Blood-Brain Barrier. | sci-hub.se |

| Caco-2 Permeability | Predicted to be able to enter Caco-2 cells. | sci-hub.se |

| Human Intestinal Absorption | Predicted to be absorbed by the human intestine. | sci-hub.se |

Assessment of Hemolytic Activity in Cellular Systems

This compound has been extensively studied for its ability to induce hemolysis, the rupture of red blood cells (erythrocytes). This research has shown that erythrocytes from vitamin E-deficient rats are particularly susceptible to hemolysis when exposed to this compound. cabidigitallibrary.orgresearchgate.netnih.gov The process is rapid, with hemolysis often being complete within 15 to 30 minutes of incubation. cabidigitallibrary.org

The mechanism of this compound-induced hemolysis is linked to lipid peroxidation. researchgate.netnih.gov Studies have demonstrated that treating erythrocytes from vitamin E-deficient rats with this compound leads to a significant increase in lipid peroxides, which closely parallels the degree of hemolysis. researchgate.net It is proposed that this compound catalyzes the formation of these peroxides in the unsaturated lipids of the erythrocyte membrane. researchgate.net The antioxidant vitamin E (specifically α-tocopherol) provides protection against this hemolytic action, presumably by inhibiting the formation of lipid peroxides. cabidigitallibrary.orgresearchgate.net

The auto-oxidation of this compound is thought to generate hydrogen peroxide, and the enzyme catalase has been shown to reduce the hemolytic power of this compound. cabidigitallibrary.orgnih.gov However, hydrogen peroxide itself is not considered the direct hemolyzing agent, as this compound induces hemolysis more rapidly and at more dilute concentrations. cabidigitallibrary.org

Research into Antimicrobial and Herbicidal Activities

Investigations have revealed that this compound and its monohydrate form possess antimicrobial and herbicidal properties. google.com These compounds have been shown to inhibit the growth of various microorganisms, including bacteria and fungi, as well as undesirable plant life. google.com

This compound has demonstrated both bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. google.com Laboratory tests have confirmed its effectiveness against clinically and agriculturally significant pathogens. google.com For instance, in vitro studies showed that this compound could inhibit the growth of Escherichia coli and Staphylococcus aureus. google.comnih.gov

The compound's efficacy extends to various plant-pathogenic bacteria. It has shown activity against species of Xanthomonas, which are known to cause diseases in crops such as tomatoes, rice, cotton, and beans. google.com

Table 2: Bacteria Susceptible to this compound

| Bacteria | Type | Significance | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Human pathogen | google.com |

| Escherichia coli | Gram-negative | Human pathogen | google.com |

| Xanthomonas phaseoli | Gram-negative | Plant pathogen | google.com |

| Other Xanthomonas species | Gram-negative | Plant pathogens | google.com |

The fungicidal properties of this compound have been established through laboratory testing. It has been shown to inhibit the growth of fungi that cause diseases in plants, such as those from the genera Fusarium, Alternaria, Aspergillus, and Rhizopus. google.com At a concentration of 60 parts per million (ppm), this compound compounds imparted a high degree of fungal growth inhibition. google.com This suggests its potential application in protecting crops like corn, sweet potatoes, and tomatoes from fungal rot diseases. google.com

In addition to its antimicrobial effects, this compound is also described as a herbicidal agent, capable of preventing the growth of undesirable herbs. google.com

Table 3: Fungi Susceptible to this compound

| Fungus Genus | Significance | Reference |

|---|---|---|

| Fusarium | Causes plant rot diseases | google.com |

| Alternaria | Plant pathogen | google.com |

| Aspergillus | Plant pathogen, can produce mycotoxins | google.com |

| Rhizopus | Causes plant rot diseases | google.com |

Several mechanisms have been proposed to explain the antimicrobial activity of this compound. One hypothesis suggests that this compound acts as a chemical antagonist, having an affinity for an essential site on an enzyme necessary for bacterial growth and life. google.com

A more widely discussed mechanism involves the generation of reactive oxygen species (ROS). The auto-oxidation of this compound produces superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govebi.ac.ukebi.ac.uk The bactericidal activity against E. coli and S. aureus is thought to be primarily due to the accumulated hydrogen peroxide. nih.gov The addition of catalase, an enzyme that breaks down hydrogen peroxide, can completely reverse the inhibition of bacterial growth caused by this compound. nih.gov In contrast, superoxide dismutase, which converts superoxide radicals to hydrogen peroxide and oxygen, does not affect the bactericidal activity, suggesting H₂O₂ is the key agent in this proposed mechanism. nih.gov

Antifungal and Herbicidal Potential

Exploration of Antioxidant Properties in Biological Models

The redox properties of this compound are central to its biological activities, leading to its investigation as both a generator of oxidative stress and a potential antioxidant. smolecule.com Its biological effects are often discussed in the context of its redox cycle with alloxan (B1665706). ebi.ac.uk In the presence of thiols like glutathione (B108866), alloxan is reduced to this compound. ebi.ac.ukarakmu.ac.ir

The subsequent auto-oxidation of this compound generates ROS, including superoxide radicals and hydrogen peroxide. ebi.ac.ukmedwinpublishers.com In the presence of iron catalysts, this process can culminate in the formation of highly reactive hydroxyl radicals. ebi.ac.ukarakmu.ac.irmedwinpublishers.com This production of ROS is implicated in the cytotoxic effects of alloxan and this compound. ebi.ac.uk

Conversely, some studies have explored the antioxidant properties of this compound, suggesting it may offer protection against cell damage caused by free radicals under certain conditions. smolecule.com This dual role as both a pro-oxidant and antioxidant is a key feature of its chemical nature. For example, the pyridoindole antioxidant stobadine (B1218460) was shown to inhibit lipid peroxidation induced by the alloxan/dialuric acid system by quenching peroxyl radicals during the propagation stage of oxidative damage, rather than by affecting the ROS generation by this compound itself. nih.gov

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Models for Mechanistic Studies

In vitro models are indispensable for dissecting the molecular mechanisms of dialuric acid's action in a controlled environment, free from the complexities of a whole biological system.

Cell-free systems are instrumental in studying the fundamental redox chemistry of this compound. In these systems, this compound is known to undergo autoxidation, a process that is central to its biological toxicity. ebi.ac.uk This autoxidation establishes a redox cycle with its oxidized form, alloxan (B1665706), leading to the generation of multiple reactive oxygen species (ROS). nih.govsmujo.id The process begins with the formation of superoxide (B77818) radicals, which can then dismutate to form hydrogen peroxide. ebi.ac.uksmujo.id In a subsequent, critical step often catalyzed by transition metals like iron, hydrogen peroxide is converted into highly reactive hydroxyl radicals via the Fenton reaction. ebi.ac.uknih.gov

The autoxidation rate of this compound and the subsequent ROS generation can be significantly influenced by the presence of metal ions. ebi.ac.uk Research using techniques such as luminol (B1675438) chemiluminescence has been employed to monitor the generation of free radicals in cell-free systems containing alloxan (which is reduced to this compound) and a reducing agent like reduced glutathione (B108866) (GSH). nih.gov These assays have demonstrated that the radical-generating process is effectively inhibited by specific enzymes and chemical scavengers, confirming the identities of the ROS involved. nih.govdiva-portal.org

| Inhibitor | Target Species/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Scavenges superoxide radicals (O₂⁻) | Inhibits luminescence | nih.govdiva-portal.org |

| Catalase | Decomposes hydrogen peroxide (H₂O₂) | Inhibits luminescence | nih.govdiva-portal.org |

| Hydroxyl Radical Scavengers (e.g., sodium benzoate, D-mannitol) | Neutralizes hydroxyl radicals (•OH) | Inhibits luminescence | nih.gov |

| Metal Ion Chelators (e.g., EDTA, desferroxamine) | Binds metal ions (e.g., Fe²⁺) required for the Fenton reaction | Inhibits luminescence | nih.gov |

To understand the specific effects of this compound on its primary biological target, researchers utilize preparations of isolated pancreatic islets and dispersed islet cell suspensions. diva-portal.org These models allow for the direct observation of cellular responses to the compound. The process begins with the uptake of alloxan into pancreatic beta-cells, which occurs preferentially through the GLUT2 glucose transporter. nih.govmedwinpublishers.com Inside the cell, alloxan is rapidly reduced by intracellular thiols, most notably glutathione, to form this compound. nih.gov

It is the subsequent autoxidation of this intracellular this compound that generates a cascade of ROS, initiating the cytotoxic action. ebi.ac.uk This burst of oxidative stress within the beta-cell leads to significant cellular damage, including the fragmentation of DNA, and ultimately causes rapid necrotic cell death. nih.govsmujo.idresearchgate.net The particular vulnerability of beta-cells is attributed to their inherently low levels of antioxidant defense enzymes, such as catalase and superoxide dismutase. ebi.ac.uknih.gov The viability of these cells following exposure can be assessed using methods like Trypan Blue exclusion. diva-portal.org

Enzyme activity assays are crucial for identifying the specific biochemical pathways disrupted by the alloxan-dialuric acid redox cycle. chromakresearch.com A key enzyme affected is glucokinase, which acts as the glucose sensor in pancreatic beta-cells and is critical for initiating glucose-stimulated insulin (B600854) secretion. Alloxan, as a thiol reagent, selectively inhibits glucokinase, thereby impairing the cell's ability to respond to glucose. nih.govmedwinpublishers.com

Furthermore, enzyme assays are used to confirm the protective roles of antioxidant enzymes. Studies have shown that the addition of catalase provides almost complete protection to insulin-producing cells against the toxicity of the alloxan/dialuric acid system. ebi.ac.uk This is because catalase efficiently removes the hydrogen peroxide generated by this compound autoxidation, preventing its conversion into the highly destructive hydroxyl radical. ebi.ac.uk While superoxide dismutase also offers some protection by removing the initial superoxide radical, the central role of the hydroxyl radical makes catalase particularly effective. ebi.ac.uk

| Enzyme | Function in Context | Effect of Alloxan/Dialuric Acid System | Reference |

|---|---|---|---|

| Glucokinase | Beta-cell glucose sensor; triggers insulin secretion. | Inhibited, leading to impaired glucose-stimulated insulin secretion. | nih.govmedwinpublishers.com |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Its presence can reduce toxicity by removing superoxide. | ebi.ac.uk |

| Catalase | Decomposes hydrogen peroxide to water and oxygen. | Its presence provides significant protection by preventing hydroxyl radical formation. | ebi.ac.uk |

| Glutathione Reductase | Maintains a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG). | High activity in beta-cells may facilitate the initial reduction of alloxan to this compound. | diva-portal.org |

Studies with Isolated Pancreatic Islets and Cellular Suspensions

In Vivo Research Models

In vivo models, primarily in rodents, are essential for studying the systemic effects of this compound's generation within the context of a living organism, leading to the condition known as "alloxan diabetes."

The administration of alloxan is a widely used method to induce experimental insulin-dependent diabetes mellitus in animal models such as rats and mice. medwinpublishers.comijbpas.com Following parenteral administration, alloxan is selectively taken up by pancreatic beta-cells through the GLUT2 transporter, a characteristic that explains its specific cytotoxicity to these cells. medwinpublishers.compensoft.net

Once inside the beta-cell, alloxan is reduced to this compound. ijbpas.com The core of the diabetogenic mechanism lies in the continuous redox cycling between this newly formed this compound and alloxan. nih.govnih.gov This cycle relentlessly produces superoxide radicals, which are converted to hydrogen peroxide and subsequently to hydroxyl radicals. smujo.idnih.gov The massive and sudden generation of these ROS overwhelms the beta-cell's weak antioxidant defenses, causing rapid and irreversible damage that leads to necrotic cell death. nih.govmedwinpublishers.com The destruction of the majority of beta-cells results in a severe insulin deficiency and the onset of hyperglycemia, creating an animal model that mimics many aspects of human type 1 diabetes. medwinpublishers.com

Following the administration of alloxan to induce diabetes, researchers meticulously monitor a range of physiological and biochemical parameters to confirm the diabetic state and study its progression. ijbpas.compensoft.net The primary parameter is the fasting blood glucose level, which becomes significantly elevated and sustained in diabetic animals compared to healthy controls. ijbpas.comresearchgate.net

Other key parameters that are often monitored include changes in body weight, as diabetic animals typically fail to gain weight or lose weight, as well as food and water intake. ijbpas.com An important consideration during the induction phase is the initial triphasic blood glucose response. A short period after alloxan injection, the massive destruction of beta-cells can cause a large, uncontrolled release of insulin, leading to a transient but potentially fatal hypoglycemia. pensoft.net To counteract this, animals are often provided with a 5% glucose solution in their drinking water for the first 24 hours post-administration. pensoft.net Stable hyperglycemia, confirming the diabetic model, is typically established within a few days. pensoft.net

| Time Point | Control Group (mg/dL) | Diabetic Untreated Group (mg/dL) | Reference |

|---|---|---|---|

| Day 2 | Data Not Provided | 395.5 ± 24.78 | researchgate.net |

| Day 5 | Data Not Provided | 392.5 ± 23.05 | researchgate.net |

| Day 7 | Data Not Provided | 394.17 ± 16.65 | researchgate.net |

| Day 10 | Data Not Provided | 385.83 ± 14.57 | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-O-methyl-D-glucose |

| Alloxan |

| Catalase |

| Copper |

| D-fructose |

| D-glucose |

| D-mannitol |

| D-mannose |

| Desferroxamine |

| This compound |

| EDTA (Ethylenediaminetetraacetic acid) |

| Glucokinase |

| Glucose |

| Glutathione (GSH) |

| Glutathione Reductase |

| Hydrogen peroxide |

| Hydroxyl radical |

| Iron |

| L-glucose |

| Luminol |

| NADH |

| NADPH |

| O-GlcNAc transferase |

| Sodium benzoate |

| Superoxide |

| Superoxide Dismutase |

| Urea |

Induction of Diabetes Mellitus in Animal Models (e.g., Alloxan-Induced Diabetes)

Computational Chemistry and Bioinformatics in this compound Research

Computational methods have become indispensable tools in modern chemical and biological research, offering insights that complement experimental approaches. In the study of this compound, computational chemistry and bioinformatics play a crucial role in understanding its interactions with biological systems, elucidating reaction mechanisms, and predicting its metabolic fate. These in silico techniques accelerate research by providing a theoretical framework for experimental design and data interpretation.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable for understanding how a small molecule like this compound might interact with a protein target.

In a notable study, molecular docking simulations were employed to investigate the interaction between this compound and microtubule-associated protein tau (MAPT). sci-hub.seresearchgate.net The results indicated a strong binding affinity, with a calculated binding free energy (ΔG) of -3.72 kcal/mol. sci-hub.seresearchgate.net This negative ΔG value suggests a favorable and stable interaction between this compound and the MAPT protein. sci-hub.se The simulations further revealed that this compound binds within the active pocket of MAPT, specifically interacting with the amino acid residue SER 232. sci-hub.seresearchgate.net This interaction is thought to induce toxicity by promoting the hyperphosphorylation of the MAPT protein. sci-hub.seresearchgate.net The types of interactions observed included van der Waals forces and hydrogen bonding with the amino main chain of the protein. researchgate.net

These computational findings provide a molecular-level hypothesis for the observed biological effects of this compound, guiding further experimental validation. sci-hub.seresearchgate.netresearchgate.net

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a vital tool for studying reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathways. mdpi.comcolumbia.edunih.gov

In the context of this compound, which exists in a redox cycle with alloxan, DFT can be instrumental in elucidating the mechanisms of their interconversion and subsequent reactions. dntb.gov.ua While specific DFT studies detailing the reaction mechanisms of this compound were not prevalent in the initial search, the application of DFT to similar systems is well-established. mdpi.commdpi.com For instance, DFT is used to explore degradation mechanisms of molecules in vivo, calculate activation free energies, and evaluate different degradation pathways, often in simulated aqueous environments. mdpi.com This approach could be applied to understand how this compound generates free radicals, a key aspect of its biological activity. researchgate.net

By providing a detailed understanding of the electronic and energetic aspects of chemical reactions, DFT calculations can offer critical insights into the reactivity and stability of this compound under various conditions. mdpi.comnih.gov

In Silico ADMET Profiling and Target Identification

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational approach used in drug discovery and toxicology to predict the pharmacokinetic and toxicological properties of a compound. nih.govmdpi.com This early-stage assessment helps to identify potential liabilities of a molecule before it undergoes extensive experimental testing. mdpi.com

For this compound, in silico ADMET predictions have been performed to assess its drug-likeness and potential toxicity. sci-hub.se These studies predicted that this compound could be absorbed by the human intestine and has the potential to cross the blood-brain barrier. sci-hub.se However, the predictions also indicated that this compound is likely to be mutagenic, a finding supported by the Ames test. sci-hub.seresearchgate.net Furthermore, it was predicted to be carcinogenic and does not adhere to Lipinski's rule of five, which is a guideline for drug-likeness. sci-hub.se

Target identification, another crucial aspect of bioinformatics, involves predicting the biological targets of a compound. frontiersin.org For this compound, Swiss-TargetPrediction has been used to identify potential protein targets. researchgate.net This, combined with molecular docking, helps to build a comprehensive picture of how this compound might exert its effects within a biological system. sci-hub.seresearchgate.net

The following table summarizes the key findings from the in silico ADMET profiling of this compound:

| ADMET Property | Predicted Outcome for this compound | Implication |

| Human Intestinal Absorption | Predicted to be absorbed | Potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be able to enter BBB | Potential for central nervous system effects |

| Caco-2 Permeability | Predicted to be permeable | Indicator of intestinal absorption |

| Mutagenicity (Ames Test) | Predicted to be mutagenic | Potential to cause genetic mutations |

| Carcinogenicity (Lazar Toxicity) | Predicted to be carcinogenic | Potential to cause cancer |

| Drug-Likeness (Lipinski's Rule) | Violates the rule | Considered to have poor drug-like properties |

This table is based on data from in silico predictions and provides a preliminary assessment of the compound's properties. sci-hub.seresearchgate.net

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are fundamental for the detailed characterization of chemical compounds and the study of their reactive intermediates. For a molecule like this compound, which is involved in redox processes and can generate radical species, specific spectroscopic methods are particularly informative.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.orgbhu.ac.inbruker.com This makes it an invaluable tool for studying the radical-generating properties of this compound.

The redox cycling between alloxan and this compound is known to produce free radicals, including hydrogen peroxide (H₂O₂). researchgate.net ESR spectroscopy can be used to directly detect and identify these radical species. wikipedia.orgdgk-ev.de The technique works by applying a magnetic field and microwave radiation to a sample; the absorption of microwaves by the unpaired electrons provides a characteristic spectrum. bhu.ac.in By using spin traps, which are molecules that react with unstable radicals to form more stable, detectable radical adducts, ESR can be used to identify the specific types of radicals being formed. dgk-ev.deap116.ru

ESR spectroscopy can provide crucial information on:

The identity of the radical species generated by this compound. bhu.ac.in

The quantification of the formed radicals. dgk-ev.de

The electronic structure and environment of the radical. wikipedia.org

This information is vital for understanding the mechanisms by which this compound induces oxidative stress and cellular damage. researchgate.net

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the structural elucidation and identification of chemical compounds. creative-biostructure.comoutsourcedpharma.comfrontiersin.org They are often used in combination to provide comprehensive characterization of reaction products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. creative-biostructure.com For products derived from this compound reactions, ¹H and ¹³C NMR would be essential for determining the carbon-hydrogen framework and identifying functional groups. researchgate.net NMR is a non-destructive technique that can provide unambiguous structural information, including stereochemistry. creative-biostructure.comfrontiersin.org

Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition with high accuracy. outsourcedpharma.comnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural clues. outsourcedpharma.com

When investigating the products formed from this compound's reactions, a typical workflow would involve:

Separation of the product mixture, often using a chromatographic technique like liquid chromatography (LC).

Initial identification of potential products based on their mass-to-charge ratio using LC-MS. nih.gov

Isolation of the individual products.

Detailed structural elucidation using a combination of NMR techniques (e.g., ¹H, ¹³C, 2D NMR) and high-resolution mass spectrometry. creative-biostructure.comoutsourcedpharma.comfrontiersin.org

Together, NMR and MS provide the definitive evidence needed to identify the products of this compound's chemical and biological transformations. outsourcedpharma.comnih.gov

UV-Visible Spectrophotometry in Kinetic Studies

UV-Visible (UV-Vis) spectrophotometry is a valuable tool for investigating the kinetics of reactions involving this compound. researchgate.netsapub.org This technique measures the absorption of UV or visible light by a sample, which can provide information about the concentration of reactants or products over time. sapub.orgtechnologynetworks.com

Time-resolved kinetic studies have utilized UV-Vis spectrophotometry to investigate the complex redox mechanism of alloxan-dialuric acid cycling. researchgate.net In these studies, a diode array spectrophotometer was used to monitor the spectral changes during the reactions of alloxan with reducing species and the reaction of this compound with oxidizing species. researchgate.net The absorbance maximum of alloxan solutions is observed at 275 nm. researchgate.net The formation of a radical, identified as AH•, was observed through both the one-electron reduction of alloxan and the one-electron oxidation of this compound. researchgate.net

Kinetic analyses have yielded bimolecular rate constants for several key reactions in this system. researchgate.net For instance, the reaction between alloxan and the superoxide radical anion has a rate constant of (3.4 ± 0.5) x 10⁶ M⁻¹s⁻¹. researchgate.net The reaction of the dialurate anion (HA⁻) with the sulfate (B86663) radical has a rate constant of (8 ± 1) x 10⁷ M⁻¹s⁻¹. researchgate.net The dimerization of the resulting radical (AH•) has a rate constant of (1.7 ± 0.8) x 10⁸ M⁻¹s⁻¹. researchgate.net These kinetic parameters are crucial for understanding the redox cycling process and its implications.

Furthermore, UV-Vis spectroscopy has been employed to monitor the degradation of alloxan to this compound. acs.org A freshly prepared solution of alloxan exhibits distinct absorption bands, which disappear over time as it converts to this compound, indicating a change in the chemical structure. acs.orgnih.gov This conversion is a key aspect of the alloxan-dialuric acid redox cycle. acs.org

Analytical Quantification Methods for this compound

Accurate quantification of this compound is essential for studying its role in various chemical and biological systems. Several advanced analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (HPLC-DAD, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.govmt.comscirp.org It offers high resolution and sensitivity, allowing for the separation of this compound from other components in a mixture. measurlabs.com

HPLC with Diode-Array Detection (HPLC-DAD): This method combines the separation power of HPLC with the spectral information provided by a diode-array detector (DAD). measurlabs.comnih.govmdpi.com The DAD measures the absorbance of the eluting compounds across a range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and time. measurlabs.comd-nb.inforesearchgate.net This is particularly useful for identifying and quantifying compounds based on their unique UV-Vis spectra. nih.govd-nb.info The development of HPLC-DAD methods often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation and peak shape. mdpi.comd-nb.inforesearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For even greater sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comlcms.cz This technique separates compounds by HPLC and then ionizes them and separates the ions based on their mass-to-charge ratio. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides highly specific and sensitive quantification, making it ideal for detecting trace amounts of substances in complex biological matrices. nih.gov For instance, an LC-MS/MS method has been developed for the simultaneous detection of various alkaloids and acids, demonstrating the power of this technique for complex sample analysis. mdpi.com The optimization of LC-MS/MS conditions, such as the mobile phase composition and ionization parameters, is crucial for achieving high sensitivity and resolution. mdpi.com

The table below summarizes the key aspects of these HPLC-based techniques for this compound analysis.

| Technique | Detector | Principle | Advantages |

| HPLC | Various | Separates compounds based on their interaction with a stationary phase. nih.govmt.comscirp.org | High resolution, versatile. measurlabs.com |

| HPLC-DAD | Diode-Array Detector | Provides UV-Vis spectral information for eluting compounds. measurlabs.comnih.govmdpi.com | Compound identification based on spectra, purity assessment. nih.govd-nb.info |

| LC-MS/MS | Tandem Mass Spectrometer | Separates ions based on their mass-to-charge ratio for highly specific detection. nih.govmdpi.comlcms.cz | High sensitivity, high selectivity, suitable for complex matrices. nih.gov |

Strategies for Sample Preparation and Derivatization in Quantification